molecular formula C34H37N3O2 B286501 1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol

1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol

Katalognummer B286501
Molekulargewicht: 519.7 g/mol
InChI-Schlüssel: ZKKUPCHPZDHSHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, it has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of vascular tone.
Biochemical and Physiological Effects
1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol has been found to exhibit several biochemical and physiological effects. It has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit vasodilatory effects, which could potentially be useful in the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol in lab experiments is its significant anti-tumor activity. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol. One potential direction is the study of its potential use in combination with other anti-cancer drugs to enhance its anti-tumor activity. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases. Finally, the potential toxicity of this compound could be further investigated to determine its safety for use in various experiments.

Synthesemethoden

The synthesis of 1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol involves several steps, including the condensation of 9H-carbazole with formaldehyde, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol and diethylamine. The final product is obtained through purification and isolation using various techniques.

Wissenschaftliche Forschungsanwendungen

1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, as it has been found to exhibit vasodilatory effects.

Eigenschaften

Molekularformel

C34H37N3O2

Molekulargewicht

519.7 g/mol

IUPAC-Name

1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C34H37N3O2/c1-3-35(4-2)21-25(38)24-39-26(22-36-31-17-9-5-13-27(31)28-14-6-10-18-32(28)36)23-37-33-19-11-7-15-29(33)30-16-8-12-20-34(30)37/h5-20,25-26,38H,3-4,21-24H2,1-2H3

InChI-Schlüssel

ZKKUPCHPZDHSHP-UHFFFAOYSA-N

SMILES

CCN(CC)CC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O

Kanonische SMILES

CCN(CC)CC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.